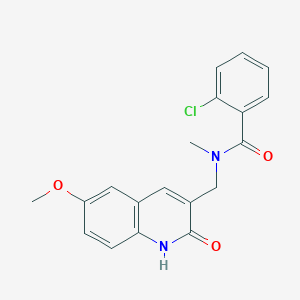
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as CQMA, is a chemical compound that has been widely studied for its potential use in scientific research. CQMA belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood. However, it has been proposed that 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide exerts its cytotoxic and antimalarial effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has also been found to exhibit antimalarial activity by inhibiting the growth and replication of the malaria parasite. In addition, 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its high potency and specificity. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit potent cytotoxic and antimalarial activities at low concentrations. This makes it an ideal compound for use in drug development studies. However, one of the major limitations of using 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its potential toxicity. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit cytotoxic effects on normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One of the major areas of research is the development of new drugs for the treatment of cancer and malaria. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been proposed as a potential lead compound for the development of new anticancer and antimalarial drugs. Another area of research is the study of the mechanism of action of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. Further studies are needed to fully understand the molecular mechanisms underlying the cytotoxic and antimalarial activities of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. Finally, the potential use of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in other areas of research such as anti-inflammatory and antioxidant therapy should be explored.
Conclusion:
In conclusion, 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has been widely studied for its potential use in scientific research. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit potent cytotoxic and antimalarial activities and has been proposed as a potential lead compound for the development of new drugs for the treatment of cancer and malaria. Further studies are needed to fully understand the mechanism of action of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide and its potential use in other areas of research.
Synthesemethoden
The synthesis of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-chlorobenzoyl chloride with N-methyl-2-hydroxy-6-methoxyquinoline-3-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential use in various scientific research applications. One of the major areas of research is the development of new drugs for the treatment of cancer. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit cytotoxic activity against various cancer cell lines and has been proposed as a potential lead compound for the development of new anticancer drugs. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has also been studied for its potential use as an antimalarial drug. It has been found to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
Eigenschaften
IUPAC Name |
2-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-22(19(24)15-5-3-4-6-16(15)20)11-13-9-12-10-14(25-2)7-8-17(12)21-18(13)23/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXOCGBEKBWOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


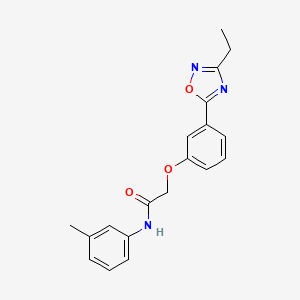
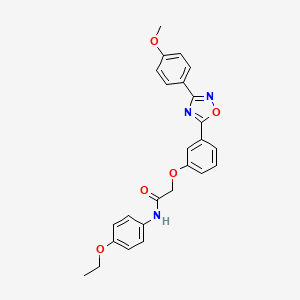

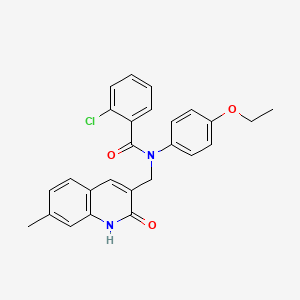
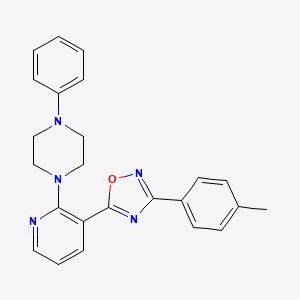

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)
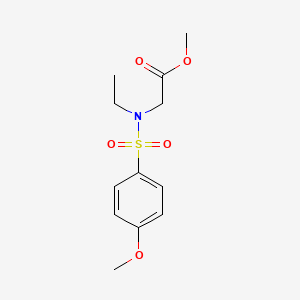
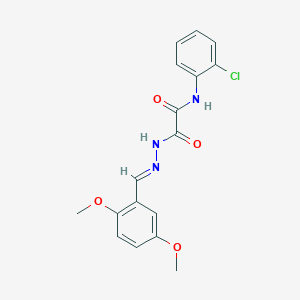
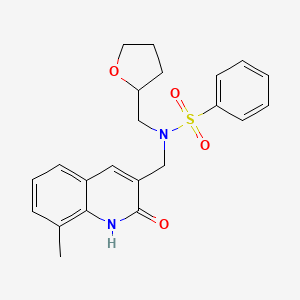


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694119.png)